molecular formula C18H18N2O4S B509932 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)acetamide CAS No. 437624-14-1

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)acetamide

Cat. No.: B509932
CAS No.: 437624-14-1
M. Wt: 358.4g/mol
InChI Key: RTWWELUTBHUUEK-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzisothiazole ring system, which is known for its diverse biological activities. The presence of the isopropylphenyl group further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)acetamide typically involves multiple steps, starting from readily available precursors One common method includes the cyclization of o-aminobenzenesulfonamide with acetic anhydride to form the benzisothiazole core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzisothiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzisothiazole ring and the isopropylphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced biological activities.

Scientific Research Applications

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)acetamide has several scientific research applications:

    Biology: Investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzisothiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The isopropylphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-phenylacetamide
  • 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methylphenyl)acetamide
  • 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-chlorophenyl)acetamide

Uniqueness

The uniqueness of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)acetamide lies in the presence of the isopropylphenyl group, which can significantly influence its chemical and biological properties. This group may enhance the compound’s stability, solubility, and binding affinity to biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-12(2)13-7-9-14(10-8-13)19-17(21)11-20-18(22)15-5-3-4-6-16(15)25(20,23)24/h3-10,12H,11H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWWELUTBHUUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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